molecular formula C9H10ClF B1521319 1-(1-Chloropropyl)-4-fluorobenzene CAS No. 1092300-84-9

1-(1-Chloropropyl)-4-fluorobenzene

Cat. No.: B1521319
CAS No.: 1092300-84-9
M. Wt: 172.63 g/mol
InChI Key: QKVNOVMCALSEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloropropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClF. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its versatility and reactivity, making it valuable in both industrial and scientific research applications.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of specialized equipment and reactors. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and amines.

  • Substitution: Leads to the formation of various halogenated and alkylated derivatives.

Scientific Research Applications

1-(1-Chloropropyl)-4-fluorobenzene is widely used in scientific research due to its reactivity and versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the production of drugs and therapeutic agents.

  • Industry: Applied in the manufacturing of various chemical products and materials.

Mechanism of Action

1-(1-Chloropropyl)-4-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-(1-bromopropyl)-4-fluorobenzene and 1-(1-chloropropyl)-3-fluorobenzene. its unique combination of chlorine and fluorine atoms on the benzene ring gives it distinct chemical properties and reactivity compared to its counterparts.

Comparison with Similar Compounds

  • 1-(1-Bromopropyl)-4-fluorobenzene

  • 1-(1-Chloropropyl)-3-fluorobenzene

  • 1-(1-Chloropropyl)-2-fluorobenzene

  • 1-(1-Chloropropyl)-benzene

Properties

IUPAC Name

1-(1-chloropropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVNOVMCALSEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloropropyl)-4-fluorobenzene
Reactant of Route 2
1-(1-Chloropropyl)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Chloropropyl)-4-fluorobenzene
Reactant of Route 4
1-(1-Chloropropyl)-4-fluorobenzene
Reactant of Route 5
1-(1-Chloropropyl)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1-Chloropropyl)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.